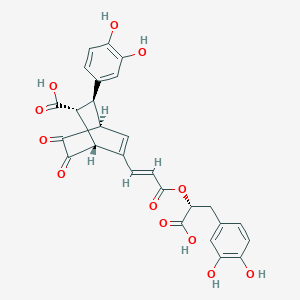

Yunnaneic acid C

描述

Contextual Background of Natural Product Discovery and Bioactive Metabolites

Natural products, derived from various biological sources such as plants, microorganisms, and marine organisms, represent a rich reservoir of structurally diverse chemical compounds. These metabolites have evolved over millennia to fulfill specific ecological roles, often possessing potent biological activities. The discovery of bioactive metabolites from natural sources has historically been a cornerstone of drug development and continues to be a vital area of research in chemical biology. The exploration of these compounds provides insights into biological pathways and offers potential leads for therapeutic agents.

Historical Overview of the Discovery and Initial Characterization of Yunnaneic Acid C

This compound is a natural product that was initially isolated and characterized from the roots of Salvia yunnanensis C. H. Wright (Labiatae) acs.org. This discovery occurred during chemical studies focused on medicinal plants known for their uremic toxin-decreasing effects acs.org. Alongside this compound, three other novel caffeic acid metabolites, named yunnaneic acids A, B, and D, were also isolated from the same source acs.org. The structures of these yunnaneic acids were determined using spectroscopic evidence, and their absolute configurations were established through the application of the circular dichroic exciton (B1674681) chirality method acs.org.

Structural Classification within Phenolic Acids and Oligomeric Caffeic Acid Derivatives

This compound is classified within the broader categories of phenolic acids and, more specifically, as an oligomeric caffeic acid derivative. Phenolic acids are a class of aromatic compounds containing a carboxylic acid group and one or more phenolic hydroxyl groups. Caffeic acid itself is a common phenolic acid (3,4-dihydroxycinnamic acid) researchgate.net. Oligomeric caffeic acid derivatives are formed by the linkage of multiple caffeic acid units, often through various coupling mechanisms. This compound is a trimer, meaning it is composed of three units derived from caffeic acid acs.orgnih.govmdpi.com.

Distinguishing Features of the Bicyclo[2.2.2]octene Skeleton

A key distinguishing structural feature of this compound is the presence of a bicyclo[2.2.2]octene skeleton acs.orgacs.orgnih.govresearchgate.netresearchgate.net. This bicyclic structure is formed through a Diels-Alder type addition reaction acs.orgacs.orgnih.gov. In the proposed biogenesis of yunnaneic acids C and D, this skeleton arises from a Diels-Alder addition between rosmarinic acid and caffeic acid acs.org. Specifically, the reaction is suggested to occur between one of the catechol rings of rosmarinic acid and the double bond of caffeic acid acs.org. The bicyclo[2.2.2]octene system contributes to the rigid, caged architecture of the molecule researchgate.net.

Relation to Other Yunnaneic Acids (A, B, D, E-H)

This compound is structurally related to other yunnaneic acids isolated from Salvia yunnanensis. Yunnaneic acids C and D are described as caffeic acid trimers featuring the bicyclo[2.2.2]octene skeleton acs.orgacs.orgnih.gov. Yunnaneic acid A is a dimeric structure composed of yunnaneic acids C and D, linked by the formation of a spiroacetal ring acs.org. Yunnaneic acid B consists of two molecules of this compound acs.org. Yunnaneic acids E and F are reported to be biogenetically derived from this compound jst.go.jp. In contrast, yunnaneic acids G and H are classified as arylnaphthalene-type lignan (B3055560) esters, resulting from the oxidative coupling of two molecules of rosmarinic acid jst.go.jp. This indicates a complex metabolic pathway for caffeic acid derivatives in S. yunnanensis jst.go.jp.

Here is a table summarizing the relationships between some yunnaneic acids:

| Yunnaneic Acid | Structural Description | Relationship to this compound |

| This compound | Caffeic acid trimer with bicyclo[2.2.2]octene skeleton | - |

| Yunnaneic Acid D | Caffeic acid trimer with bicyclo[2.2.2]octene skeleton | Isomer of this compound, forms Yunnaneic Acid A with C |

| Yunnaneic Acid A | Dimer of this compound and Yunnaneic Acid D | Composed of this compound and Yunnaneic Acid D |

| Yunnaneic Acid B | Dimer of two molecules of this compound | Composed of two molecules of this compound |

| Yunnaneic Acid E | Caffeic acid metabolite | Biogenetically derived from this compound |

| Yunnaneic Acid F | Caffeic acid metabolite | Biogenetically derived from this compound |

| Yunnaneic Acid G | Arylnaphthalene-type lignan ester | Structurally distinct; derived from oxidative coupling of rosmarinic acid |

| Yunnaneic Acid H | Arylnaphthalene-type lignan ester | Structurally distinct; derived from oxidative coupling of rosmarinic acid |

Position within the Polyketide Family

While some sources broadly classify this compound within the polyketide family , its proposed biogenesis through a Diels-Alder reaction between rosmarinic acid and caffeic acid suggests a primary origin from the shikimate pathway, which is the source of phenolic acids like caffeic acid and rosmarinic acid acs.org. Polyketides are a large class of secondary metabolites synthesized by the polymerization of acetyl and propionyl subunits. The structural features of this compound, particularly the presence of multiple phenolic units derived from caffeic acid, align more closely with the phenylpropanoid pathway (which leads to caffeic acid) and subsequent oligomerization rather than the typical iterative synthesis characteristic of polyketide synthases that produce macrolactone rings or aromatic polyketides . Therefore, while some classifications might include it, the dominant biosynthetic route described places it firmly within the realm of phenolic acid derivatives originating from the shikimate/phenylpropanoid pathway.

This compound: Natural Occurrence and Advanced Isolation

This compound is a significant natural product, primarily recognized as a caffeic acid metabolite. Its complex structure and presence in various botanical sources have driven research into its isolation and characterization using advanced methodologies.

Natural Occurrence, Biodiversity, and Advanced Isolation Methodologies

The study of this compound encompasses its diverse natural origins and the sophisticated techniques employed to isolate and identify it from complex biological matrices.

Botanical and Microbial Sources of this compound and Related Analogues

This compound and structurally related compounds have been identified in several plant species, highlighting their distribution in the plant kingdom, particularly within families known for producing phenolic compounds.

The roots of Salvia yunnanensis C. H. Wright (Labiatae) are a primary source from which this compound was isolated and characterized. nih.gov Research indicates that yunnaneic acids A-D are novel caffeic acid metabolites found in the roots of this plant. nih.gov Yunnaneic acids C and D are described as caffeic acid trimers featuring a bicyclo[2.2.2]octene skeleton. nih.gov This core structure is biogenetically proposed to form through a Diels-Alder-type addition reaction between rosmarinic acid and caffeic acid. nih.gov Yunnaneic acid B is reported to consist of two units of this compound. nih.govnih.gov The presence of these compounds suggests a complex caffeic acid metabolism in S. yunnanensis.

One source indicates that this compound was first isolated from Streptomyces species found in the Yunnan Province of China. This compound is described as a bioactive secondary metabolite belonging to the polyketide family, characterized by a 24-membered macrolactone ring. It is important to note that this structural description as a polyketide macrolactone differs significantly from the caffeic acid trimer structure identified in Salvia yunnanensis. The majority of research and the structural information available for "this compound" in databases like PubChem correspond to the caffeic acid metabolite isolated from Salvia yunnanensis. Thus, while a compound with the same name has been reported from Streptomyces, it appears to be structurally distinct from the compound isolated from Salvia species.

While this compound itself is primarily associated with Salvia yunnanensis, related yunnaneic acid analogues have been detected in other medicinal plants. Notably, yunnaneic acid B, a compound composed of two units of this compound, has been identified in Pulmonaria officinalis L., commonly known as lungwort. Pulmonaria officinalis is known to contain various phenolic acid derivatives, including conjugates of caffeic acid with danshensu (B613839), such as rosmarinic, lithospermic, salvianolic, monardic, shimobashiric, and yunnaneic acids. Yunnaneic acid E has also been reported in Pulmonaria officinalis extracts. The presence of these related structures highlights the broader natural distribution of this class of caffeic acid metabolites.

Advanced Chromatographic and Spectroscopic Approaches for Isolation and Characterization

The isolation and structural elucidation of this compound and its analogues from complex plant matrices require advanced separation and analytical techniques.

Extraction is the initial step in obtaining this compound from its natural sources. For Salvia yunnanensis roots, crude extracts are typically obtained using solvent-based methods. An example involves ethanol-water mixtures (e.g., 50% v/v ethanol-water) often assisted by ultrasonication. Following extraction, solvent partitioning is a key technique used to enrich and partially purify the target compounds. This process involves distributing compounds between two immiscible solvents based on their differential solubilities. For this compound, sequential partitioning with ethyl acetate (B1210297) has been employed to isolate it from more polar impurities in the aqueous residue after initial extraction and evaporation. Acidification of the aqueous residue can also lead to the precipitation of phenolic acids, which are then further processed.

High-resolution chromatographic techniques are indispensable for separating this compound from other co-extracted compounds, including structural isomers like yunnaneic acids D and E. High-Performance Liquid Chromatography (HPLC) is widely used for the separation of phenolic compounds. Coupling HPLC with detectors such as UV-Vis or mass spectrometry (MS) allows for both separation and detection. Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are commonly employed for the identification and quantification of this compound in plant extracts due to their sensitivity and ability to provide molecular weight and fragmentation information. These methods enable precise separation and help in resolving ambiguities in structural assignments. Semi-preparative HPLC is often used as a final purification step to obtain pure compounds for structural characterization and biological assays. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H-NMR, 2D NMR), are crucial for the definitive structural elucidation of isolated yunnaneic acids, providing detailed information about their atomic connectivity and stereochemistry. High-resolution mass spectrometry (HR-MS) can further confirm tentative identifications by providing accurate mass measurements.

Table 1: Summary of Isolation and Characterization Techniques

| Technique | Application | Key Aspects |

| Solvent Extraction | Initial compound recovery from plant material | Use of ethanol-water mixtures, often with ultrasonication. |

| Solvent Partitioning | Partial purification and enrichment | Distribution between immiscible solvents (e.g., ethyl acetate/water). |

| HPLC | Separation of compounds | Used for complex mixtures of phenolic acids. |

| LC-MS / LC-MS/MS | Identification and quantification | Provides molecular weight and fragmentation data. |

| Semi-Preparative HPLC | Final purification | Used to obtain pure compounds. |

| NMR Spectroscopy | Structural elucidation | Provides detailed structural information. |

| HR-MS | Confirmation of identification | Provides accurate mass measurements. |

Table 2: Selected Spectroscopic Data for this compound

| Spectroscopic Method | Data Type | Key Signals/Observations | Source |

| ¹H-NMR (400 MHz, DMSO-d₆) | Chemical Shifts | δ 7.45 (d, J = 16 Hz, H-7), 6.95 (s, H-2'), 6.75 (d, J = 8 Hz, H-5'), 5.25 (m, H-9) | |

| ¹³C-NMR | Chemical Shifts | High-field shifted resonances suggesting carboxyl groups (δC 174.5, 172.7, 164.2). | |

| HR-MS | Mass-to-charge | Used for tentative identification and confirmation. |

Structure

3D Structure

属性

分子式 |

C27H22O12 |

|---|---|

分子量 |

538.5 g/mol |

IUPAC 名称 |

(1R,2R,3S,4R)-6-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-3-(3,4-dihydroxyphenyl)-7,8-dioxobicyclo[2.2.2]oct-5-ene-2-carboxylic acid |

InChI |

InChI=1S/C27H22O12/c28-15-4-1-11(7-17(15)30)8-19(26(35)36)39-20(32)6-3-12-9-14-21(13-2-5-16(29)18(31)10-13)23(27(37)38)22(12)25(34)24(14)33/h1-7,9-10,14,19,21-23,28-31H,8H2,(H,35,36)(H,37,38)/b6-3+/t14-,19-,21+,22+,23-/m1/s1 |

InChI 键 |

LOTDZLWYGRUAKZ-BWAFDSPASA-N |

手性 SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C[C@@H]3[C@@H]([C@H]([C@H]2C(=O)C3=O)C(=O)O)C4=CC(=C(C=C4)O)O)O)O |

规范 SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC3C(C(C2C(=O)C3=O)C(=O)O)C4=CC(=C(C=C4)O)O)O)O |

同义词 |

yunnaneic acid C |

产品来源 |

United States |

Natural Occurrence, Biodiversity, and Advanced Isolation Methodologies

Advanced Chromatographic and Spectroscopic Approaches for Isolation and Characterization

Spectroscopic Methods for Structural Elucidation and Absolute Configuration Assignment (e.g., NMR, CD)

Spectroscopic methods play a crucial role in determining the planar structure and the three-dimensional arrangement of atoms in complex natural products like Yunnaneic acid C.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework and the functional groups present. For this compound, analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra is essential.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of protons, their chemical environments (indicated by chemical shifts), and their connectivity (revealed by coupling constants and splitting patterns). Analyzing the integration of signals helps determine the relative number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different types of carbon atoms in the molecule, with chemical shifts providing clues about their hybridization and attached functional groups. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) help differentiate between methyl, methylene, methine, and quaternary carbons.

Two-Dimensional NMR Techniques: More advanced structural information is obtained from 2D NMR experiments.

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, revealing direct or vicinal proton-proton connectivities.

Heteronuclear Single Quantum Coherence (HSQC): Shows correlations between protons and the carbons they are directly attached to, aiding in assigning proton and carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivities and helping to piece together the molecular skeleton. ufba.br

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about protons that are spatially close to each other, regardless of the number of bonds separating them. This is particularly useful for determining relative stereochemistry and conformation.

Detailed research findings often involve comparing experimental NMR data (chemical shifts, coupling constants, and correlations) with calculated values or with data from known analogous compounds to confirm the proposed structure. For instance, studies on related bicyclic [2.2.2] octane (B31449) lignans (B1203133), such as those found in Salvia yunnanensis, demonstrate the application of 1D and 2D NMR techniques, including HMBC, HMQC, and NOESY experiments, for structure determination. ufba.br

Circular Dichroism (CD) Spectroscopy: Circular Dichroism spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules. spectroscopyasia.comspectroscopyeurope.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. photophysics.combiorxiv.org The CD spectrum, which plots ellipticity or differential absorbance against wavelength, can provide information about the stereochemistry and conformation of a molecule, especially those containing chromophores. bitesizebio.comnih.gov

For this compound, which possesses multiple chiral centers and chromophoric units (such as the phenolic rings and the α,β-unsaturated carbonyl systems), CD spectroscopy can be used to assign the absolute configuration. This often involves comparing the experimental CD spectrum with computationally predicted CD spectra for different possible stereoisomers. researchgate.net The sign and intensity of Cotton effects (peaks or troughs in the CD spectrum) at specific wavelengths are characteristic of certain chromophores in particular chiral environments.

While specific detailed CD data for this compound were not extensively found in the search results, studies on related phenolic compounds and lignans highlight the utility of CD spectroscopy in conjunction with NMR for stereochemical assignments. For example, the absolute stereochemistry of related compounds has been suggested based on optical rotation and negative Cotton effects observed in CD spectra. mdpi.com Comparing experimental CD spectra with theoretical calculations using methods like Time-Dependent Density Functional Theory (TDDFT) is a common approach for assigning absolute configurations of complex molecules. researchgate.net

Biosynthetic Pathways and Precursor Chemistry of Yunnaneic Acid C

Elucidation of Proposed Biogenetic Pathways

The formation of yunnaneic acid C is believed to proceed through pathways that involve the coupling and cyclization of smaller phenolic precursors.

Role of Caffeic Acid and Rosmarinic Acid as Biosynthetic Precursors

Caffeic acid and rosmarinic acid are considered central building blocks in the biosynthesis of this compound. Caffeic acid is a fundamental phenolic acid that plays a crucial role in the phenylpropanoid pathway. mdpi.comwikipedia.org Rosmarinic acid is an ester formed from caffeic acid and 3,4-dihydroxyphenyllactic acid, and it is a common caffeic acid dimer found in various plant species, particularly in the Lamiaceae family. researchgate.netnih.govresearchgate.net Studies suggest that this compound is biogenetically derived from rosmarinic acid and caffeic acid, indicating a convergence of their biosynthetic routes. researchgate.netjst.go.jp this compound is considered a caffeic acid trimer. mdpi.com

Mechanistic Hypothesis of Diels-Alder Type Cycloaddition

A key step proposed in the formation of the bicyclo[2.2.2]octene core of this compound is a Diels-Alder type cycloaddition reaction. nih.govacs.orgjst.go.jp This reaction is a fundamental pericyclic reaction in organic chemistry where a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) ring. organic-chemistry.orgopenstax.orgwikipedia.org In the context of this compound biosynthesis, a proposed mechanism involves an oxidative dearomatization of a caffeic acid derivative, generating a reactive intermediate that can then undergo an intramolecular Diels-Alder cycloaddition with a proximal dienophile portion of the molecule or another precursor. This biomimetic synthesis approach has been successfully employed in the laboratory to construct the bicyclo[2.2.2]octene framework of this compound from simpler precursors, lending support to its potential biogenetic relevance. nih.govacs.org

Enzymatic Catalysis in this compound Biosynthesis

The complex structure of this compound suggests the involvement of specific enzymatic machinery to facilitate the coupling and cyclization reactions.

Involvement of Modular Polyketide Synthase (PKS) Pathways

Initial studies on the structure of this compound, particularly its macrolactone ring, hinted at the potential involvement of polyketide synthase (PKS) pathways in its biosynthesis. Polyketide synthases are a family of enzymes that catalyze the biosynthesis of polyketides, a diverse group of secondary metabolites, through the iterative condensation of small carboxylic acid units. ebi.ac.ukwikipedia.org While this compound is primarily discussed in the context of phenylpropanoid-derived precursors, the presence of a macrolactone structure might involve elements or domains reminiscent of modular type I PKSs, which are known for their ability to incorporate various extender units and perform modifications on the growing polyketide chain. ebi.ac.ukwikipedia.org However, the core bicyclo[2.2.2]octene structure is more directly linked to the coupling of phenolic units.

Interconnections with the Phenylpropanoid Metabolic Pathway

The biosynthesis of this compound is intimately linked with the phenylpropanoid metabolic pathway. mdpi.comfishersci.cauni.lunih.gov This pathway is responsible for the synthesis of a wide array of phenolic compounds in plants, starting from the amino acids phenylalanine and tyrosine. mdpi.comwikipedia.orgbiorxiv.org Caffeic acid and rosmarinic acid, the proposed precursors of this compound, are key intermediates and products within the phenylpropanoid pathway. mdpi.comresearchgate.net The enzymes of the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL) and cinnamate (B1238496) 4-hydroxylase (C4H), are involved in the initial steps leading to the formation of caffeic acid. mdpi.combiorxiv.org Subsequent enzymatic reactions, including those catalyzed by rosmarinic acid synthase (RAS), lead to the formation of rosmarinic acid. mdpi.com The biosynthesis of this compound thus draws upon the metabolic output of this central plant pathway.

Potential for Enzymatic Involvement in Oligomerization

The formation of this compound as a trimer of caffeic acid units, likely involving rosmarinic acid as an intermediate, suggests the potential involvement of enzymes in the oligomerization process. researchgate.netnih.govresearchgate.net While biomimetic chemical synthesis can achieve the Diels-Alder cycloaddition, the precise and controlled coupling of multiple phenolic units in a biological system is typically mediated by enzymes. nih.govacs.org These enzymes could facilitate the oxidative coupling of phenolic precursors and guide the subsequent cyclization and bond formation steps, including the proposed Diels-Alder reaction, to yield the specific stereochemistry and structure observed in this compound. nih.govacs.orgmdpi.com Studies on the biosynthesis of other complex phenolic oligomers have indicated the role of oxidative enzymes in their formation. jst.go.jpresearchgate.net Further research is needed to fully elucidate the specific enzymes responsible for the oligomerization and cyclization steps in this compound biosynthesis.

Comparative Analysis of Biosynthetic Routes for Complex Caffeic Acid Oligomers

Complex caffeic acid oligomers represent a diverse group of natural products formed through varying degrees of polymerization and structural modifications of caffeic acid and its derivatives like danshensu (B613839) and rosmarinic acid. mdpi.comresearchgate.net These compounds are primarily synthesized via the phenylpropanoid metabolic pathway. mdpi.comtandfonline.com The biosynthetic routes involve different types of reactions, including esterification, oxidative coupling, and cycloaddition reactions like the Diels-Alder reaction observed in the case of this compound. nih.govacs.orgresearchgate.netjst.go.jpresearchgate.netresearchgate.net

Caffeic acid oligomers are classified based on their polymerization degree. mdpi.com Monomers include caffeic acid and danshensu. mdpi.com Dimers, such as rosmarinic acid, are formed by the esterification of caffeic acid and danshensu. mdpi.comresearchgate.net Trimers, like this compound, lithospermic acid, and salvianolic acid A, represent a higher level of complexity. mdpi.comresearchgate.net Tetramers, with salvianolic acid B (also known as lithospermic acid B) being a prominent example, are formed by the condensation or coupling of precursor units. mdpi.comresearchgate.netacs.org

The biosynthesis of this compound involves a specific Diels-Alder reaction between rosmarinic acid and caffeic acid, leading to its unique bicyclo[2.2.2]octene structure. researchgate.netjst.go.jpresearchgate.netresearchgate.net This contrasts with the formation of other complex caffeic acid oligomers. For instance, salvianolic acid B, a tetramer, is considered to be formed by the condensation of two molecules of caffeic acid and two molecules of danshensu, or through the oxidative coupling of two rosmarinic acid phenoxyl radicals. mdpi.comacs.org Rosmarinic acid itself is suggested as a precursor for lithospermic acid B (salvianolic acid B). portlandpress.com The existence of compounds like yunnaneic acids E and F, derived from this compound, and yunnaneic acids G and H, derived from oxidative coupling of rosmarinic acid, highlights the intricate and varied metabolic pathways present in plants like S. yunnanensis for producing this range of caffeic acid oligomers. jst.go.jpresearchgate.netresearchgate.net

The comparative analysis reveals that while the initial precursors (caffeic acid, danshensu) are shared, the subsequent enzymatic reactions and coupling mechanisms dictate the final oligomeric structure and complexity. The formation of the bicyclo[2.2.2]octene core in this compound via a Diels-Alder type reaction represents a distinct biosynthetic strategy compared to the oxidative coupling or esterification reactions that lead to other caffeic acid oligomers like salvianolic acids and rosmarinic acid.

| Compound | Polymerization Degree (Caffeic Acid Units) | Key Structural Feature | Proposed Key Biosynthetic Step(s) |

| Caffeic acid | 1 | Phenylpropanoic acid | Part of phenylpropanoid pathway |

| Danshensu | 1 | Dihydroxyphenyllactic acid | Part of tyrosine-derived pathway |

| Rosmarinic acid | 2 | Ester | Esterification of caffeic acid and danshensu |

| This compound | 3 | Bicyclo[2.2.2]octene | Diels-Alder addition of rosmarinic acid and caffeic acid |

| Salvianolic acid A | 3 | Complex ester/lignan-like | Condensation/coupling |

| Lithospermic acid | 3 | Complex ester/lignan-like | Condensation/coupling |

| Salvianolic acid B | 4 | Dihydronaphthalene | Oxidative coupling of rosmarinic acid radicals |

| Lithospermic acid B | 4 | Dihydronaphthalene | Oxidative coupling of rosmarinic acid radicals |

| Yunnaneic acid A | 6 | Dimer of C and D | Dimerization of yunnaneic acids C and D |

| Yunnaneic acid B | 6 | Dimer of two C units | Dimerization of this compound |

Synthetic Chemistry and Development of Yunnaneic Acid C and Its Analogues

Total Synthesis Strategies for Yunnaneic Acid C

The first total synthesis of this compound was successfully reported by the research group led by Pettus. acs.orgnih.govresearchgate.netresearchgate.netuchicago.eduacs.orgresearchgate.netacs.org A central challenge in this synthesis is the formation of the bicyclo[2.2.2]octene core, a key structural element of this compound.

Oxidative Dearomatization/Diels-Alder Cascade Methodology

A pivotal strategy employed in the total synthesis of this compound is the oxidative dearomatization/Diels-Alder cascade. acs.orgnih.govresearchgate.netresearchgate.netacs.orgresearchgate.netnih.gov This methodology is crucial for efficiently constructing the bicyclo[2.2.2]octene core in a single step from simpler precursors. acs.orgnih.govresearchgate.netresearchgate.netacs.orgresearchgate.net

The process involves the oxidative dearomatization of caffeic acid derivatives, typically utilizing hypervalent iodine reagents such as (diacetoxyiodo)benzene. This oxidation generates a highly reactive phenoxonium intermediate. The transient phenoxonium intermediate then spontaneously undergoes an intramolecular Diels-Alder cycloaddition reaction with a proximal dienophile present in the molecule, leading to the formation of the bicyclo[2.2.2]octene system. The efficiency of this cascade stems from the inherent reactivity of the phenoxonium intermediate, which circumvents the need to isolate potentially unstable intermediates.

Successful implementation of this methodology requires careful substrate design. Precise functionalization of the starting material, often a caffeic acid trimer, is necessary to ensure regioselective dearomatization and subsequent cycloaddition. Protection of carboxylic acid groups, for instance, through methyl ester formation, is employed to enhance solubility and prevent undesirable side reactions during the synthesis. The stereochemical outcome of the Diels-Alder reaction is generally governed by the endo rule, which in this case favors the observed exo-orientation of substituents on the bicyclo[2.2.2]octene core.

Chemical Synthesis of Structurally Related Caffeic Acid Derivatives

This compound belongs to a family of natural products that are oligomers of caffeic acid, isolated from plants like Salvia yunnanensis. acs.orgnih.govresearchgate.netresearchgate.net Yunnaneic acids A-D represent hexameric (A and B) and trimeric (C and D) assemblies of caffeic acid units, possessing structurally challenging domains. acs.orgnih.govresearchgate.netresearchgate.net Yunnaneic acids A and B are formally considered dimeric and heterodimeric adducts of Yunnaneic acids C and D. acs.orgnih.govresearchgate.netresearchgate.net

The oxidative dearomatization/Diels-Alder cascade methodology successfully applied to the total synthesis of this compound has also been utilized for the synthesis of Yunnaneic acid D. acs.orgnih.govresearchgate.netresearchgate.net The key intermediate generated from this cascade reaction can also serve as a precursor for the rapid synthesis of other structurally related caffeic acid metabolites, such as rufescenolide, through an unexpected Lewis acid-mediated reduction. acs.orgnih.govresearchgate.net

Beyond these oligomeric structures, various other synthetic methods exist for the preparation of caffeic acid derivatives. Modified Wittig reactions conducted in an aqueous medium have been reported for synthesizing a series of caffeic acid derivatives. nih.gov Oxidative coupling of caffeic esters is another approach that has been explored for the biomimetic synthesis of lignans (B1203133), including the benzo[k,l]xanthene class of compounds. researchgate.netnih.govirb.hrirb.hr Within the context of Salvia species, other caffeic acid oligomers include rosmarinic acid (a dimer), salvianic acid C (synthesized by the condensation of two caffeic acid molecules), salvianolic acid A and lithospermic acid (trimers), and salvianolic acid B, salvianolic acid E, and Yunnaneic acid G (tetramers). mdpi.com

Design and Development of this compound Analogues and Derivatives for Enhanced Biological Activity

The design and synthesis of analogues and derivatives of natural products like this compound is a common strategy in drug discovery to potentially enhance biological activity or improve pharmacological properties. mdpi.com Rational design principles play a crucial role in guiding structural modifications. mdpi.comwhiterose.ac.ukunife.it

Rational Design Principles for Structural Modification

Rational design involves the application of existing experimental and theoretical knowledge to modify the structural features of a compound. nih.gov This is done with the aim of altering its binding properties, improving pharmacokinetic profiles, and elucidating structure-activity relationships (SAR). nih.gov In structure-based design, SAR is analyzed in three dimensions, and changes in biological potency are interpreted based on the complementarity between the ligand and its target receptor. drugdesign.org

Key principles in rational design include the exploitation of electrostatic interactions, which can be achieved by strategically placing charged groups on the analogue to interact favorably with oppositely charged residues in the biological target. drugdesign.org Subtle structural modifications are then used to fine-tune these interactions. drugdesign.org The integration of structural tunability with advanced techniques like synthetic biology and artificial intelligence holds promise for future trends in the functional design of molecules. rsc.org Small changes in structure can lead to significant changes in the potency of a compound. drugdesign.org

Synthesis of Novel Chemical Entities based on the this compound Scaffold

The synthesis of novel chemical entities based on complex natural product scaffolds, such as that of this compound, is a significant endeavor in the search for new therapeutic agents. This involves the creation of novel scaffolds and building blocks that can serve as the foundation for generating molecules with desired biological activities. whiterose.ac.ukunife.it

Stereoselective Synthetic Methodologies

The stereoselective synthesis of this compound, a complex natural product featuring a bicyclo[2.2.2]octene core and multiple stereocenters, presents significant synthetic challenges. Research efforts have focused on developing methodologies that control the formation of these stereocenters efficiently and selectively.

One key strategy in the total synthesis of this compound involves the formation of its bicyclo[2.2.2]octene core. The first total synthesis, reported by Pettus et al., utilized an oxidative dearomatization/Diels-Alder cascade to construct this framework in a single step from simple precursors. researchgate.netresearchgate.net This cascade approach is notable for its potential biogenetic relevance and its ability to rapidly assemble the core structure. The stereochemical outcome of this cycloaddition is governed by the endo rule, which favors the observed exo-orientation of substituents on the bicyclo[2.2.2]octene core.

The starting material for this cascade, a caffeic acid trimer, requires precise functionalization to ensure regioselective dearomatization and cycloaddition. Methyl ester protection of carboxylic acid groups has been employed to enhance solubility and prevent undesired side reactions during the synthesis.

While the search results highlight the construction of the core bicyclo[2.2.2]octene structure and mention stereochemical control governed by the endo rule , detailed data tables specifically outlining yields, diastereomeric ratios (dr), or enantiomeric excesses (ee) for individual stereoselective steps in the synthesis of this compound itself were not explicitly provided in the snippets. However, the literature cited, particularly the work by Snyder and co-workers on the total syntheses of Yunnaneic Acids C and D, would contain such detailed experimental data. researchgate.netresearchgate.netuchicago.eduacs.orgresearchgate.netguidechem.comresearchgate.netacs.orgacs.org

Research into stereoselective synthesis in related areas, such as the synthesis of other natural products with complex cyclic systems or caffeic acid derivatives, provides insights into potential methodologies applicable to this compound. For instance, studies on the stereoselective synthesis of substituted tetrahydropyrans, which are structural motifs found in various natural products, have explored different approaches to control stereochemistry. researchgate.net Similarly, asymmetric synthesis methodologies, including those involving chiral auxiliaries, chiral reagents, and chiral catalysts, are broadly applicable to the construction of stereocenters in complex molecules. york.ac.ukntu.edu.sg

The synthesis of analogues of this compound would likely involve similar stereoselective strategies, adapted to incorporate structural variations while maintaining control over the newly formed chiral centers. The development of efficient and stereoselective routes to this compound and its analogues is crucial for further biological evaluation and potential therapeutic development.

Preclinical Biological Activities and Mechanistic Investigations of Yunnaneic Acid C

Comprehensive Evaluation of Antioxidant Properties

Oxidative stress, arising from an imbalance between reactive oxygen species (ROS) production and antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. Research into the antioxidant properties of Yunnaneic acid C focuses on its ability to directly scavenge free radicals, inhibit lipid peroxidation, and provide protection against oxidative damage in biological systems.

Direct Free Radical Scavenging Assays (e.g., DPPH, ABTS, FRAP)

Direct free radical scavenging assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power), are commonly employed to assess the ability of a compound to neutralize stable free radicals or reduce metal ions, indicative of antioxidant potential. While direct data for this compound in these specific assays is not extensively detailed in the immediately available literature, studies on related compounds, such as Yunnaneic acid B (which contains units of this compound), provide relevant insights. Yunnaneic acid B has demonstrated efficacy in scavenging the DPPH radical and peroxynitrite in inorganic experimental systems. nih.govnih.gov The EC50 values for Yunnaneic acid B were reported as 7.14 µg/mL for DPPH radical reduction and 50.45 µg/mL for peroxynitrite scavenging. nih.govnih.gov These findings suggest that compounds structurally related to this compound possess direct radical scavenging capabilities.

Inhibition of Lipid Peroxidation in Cellular and Subcellular Models

Lipid peroxidation, the oxidative degradation of lipids, is a key consequence of oxidative stress in biological membranes. Inhibiting this process is a crucial aspect of antioxidant defense. Preclinical studies have investigated the effect of this compound and its derivatives on lipid peroxidation. Research indicates that compounds with structures similar to this compound can effectively reduce oxidative damage to biomolecules, including lipids. A controlled study specifically testing a compound suggested to be this compound for its ability to reduce oxidative stress in blood plasma under induced conditions demonstrated a significant decrease in lipid peroxidation markers. Furthermore, Yunnaneic acid B has been shown to effectively diminish oxidative damage to blood plasma lipids in an in vitro model of peroxynitrite-induced oxidative stress. nih.govnih.gov

Analysis of Anti-inflammatory Effects

Inflammation is a complex biological response vital for protection, but its dysregulation contributes to numerous chronic diseases. Investigations into the anti-inflammatory effects of this compound focus on its capacity to modulate the production of pro-inflammatory mediators and inhibit key enzymes involved in inflammatory pathways.

Modulation of Pro-inflammatory Cytokine and Mediator Production (e.g., IL-6, TNF-α)

Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), play critical roles in initiating and propagating inflammatory responses. Studies have shown that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. In vitro experiments have demonstrated a dose-dependent reduction in interleukin-6 and tumor necrosis factor-alpha levels in cell cultures treated with a compound suggested to be this compound. This finding supports the hypothesis that this compound can effectively modulate inflammatory responses by influencing the production of these key cytokines.

Inhibition of Key Inflammatory Enzymes (e.g., 5-Lipoxygenase, Cyclooxygenase)

Enzymes like 5-Lipoxygenase (5-LO) and Cyclooxygenase (COX) are central to the metabolism of arachidonic acid, leading to the production of potent inflammatory mediators like leukotrienes and prostaglandins (B1171923). Inhibition of these enzymes is a common strategy for anti-inflammatory therapy. Studies indicate that this compound may exhibit anti-inflammatory properties via the inhibition of 5-lipoxygenase (5-LO) and cyclooxygenase (COX) enzymes. These enzymes represent critical pathways in prostaglandin (B15479496) and leukotriene synthesis. Standard enzyme inhibition assays are used to measure the potency of such inhibitory effects.

This compound, a polyketide secondary metabolite isolated from Streptomyces species, has garnered attention for its diverse preclinical biological activities, including anti-inflammatory, antitumor, and antifungal properties. Structurally characterized by a 24-membered macrolactone ring, this compound's potential therapeutic applications are being explored through in vitro and in vivo investigations.

Investigation of Cellular Anti-inflammatory Signaling Pathways

This compound has demonstrated anti-inflammatory potential through the modulation of key enzymatic pathways. Studies indicate that the compound may exert its anti-inflammatory effects, in part, by inhibiting 5-lipoxygenase (5-LO) and cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins and leukotrienes, mediators of inflammation. nih.gov Furthermore, investigations in cell cultures have shown a dose-dependent reduction in the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), following treatment with this compound. nih.gov These findings suggest that this compound can modulate inflammatory responses at the cellular level by influencing both enzymatic activities and cytokine production. Other studies on different compounds have explored anti-inflammatory mechanisms involving pathways like PI3K/Akt/FoxO, MAPK, TLR2, and NF-κB, which regulate the secretion of inflammatory factors. wikipedia.orgnih.gov

Assessment of Antitumor and Cytotoxic Activities in Preclinical Models

The antitumor and cytotoxic activities of this compound have been assessed in various preclinical models, revealing its potential to inhibit cancer cell growth and induce cell death.

Inhibition of Cancer Cell Proliferation in in vitro Cell Line Models (e.g., MCF-7)

In vitro studies have indicated that this compound possesses potent cytotoxic activity against certain cancer cell lines. For instance, it has shown inhibitory effects on the proliferation of human breast cancer (MCF-7) cells. nih.gov The half-maximal inhibitory concentration (IC50) value for this compound against MCF-7 cells has been reported. nih.gov

| Cell Line | IC50 (µM) |

| MCF-7 | 2.3 |

This demonstrates a direct impact of this compound on the viability and growth of these cancer cells in a laboratory setting. Inhibition of cancer cell proliferation is a common focus in the preclinical evaluation of potential antitumor agents. Other compounds have also shown the ability to inhibit MCF-7 cell proliferation.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms in Cancer Cells

Preliminary investigations suggest that caffeic acid derivatives, which include this compound, may induce apoptosis in cancer cells. nih.gov Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Induction of apoptosis is a key target for many antitumor agents. Studies on other compounds have elucidated various mechanisms by which apoptosis and cell cycle arrest can be induced in cancer cells, including the generation of reactive oxygen species (ROS), induction of DNA damage, and modulation of proteins involved in cell cycle regulation (e.g., p21, p53, Rb) and apoptosis (e.g., caspases, PARP, Bcl-2). These processes often involve the intricate interplay of various signaling pathways.

Identification of Molecular Targets and Signaling Pathways in Oncogenesis

The precise molecular targets and signaling pathways modulated by this compound in the context of oncogenesis require further detailed investigation. However, given its suggested ability to inhibit proliferation and potentially induce apoptosis, it is plausible that this compound interacts with pathways that regulate these processes. Research into the molecular mechanisms of other potential antitumor agents often focuses on key signaling pathways frequently dysregulated in cancer, such as PI3K/Akt/mTOR, RAS/RAF/MEK/ERK, NF-κB, MAPK, and p53 pathways, which play critical roles in cell growth, survival, and proliferation. Identifying the specific molecular interactions of this compound within these or other relevant pathways is essential for understanding its antitumor mechanism.

Investigation of Antifungal Efficacy (e.g., against Candida albicans)

This compound has demonstrated potent antifungal activity, notably against Candida albicans. nih.gov Initial pharmacological studies reported a low half-maximal inhibitory concentration (IC50) value for this compound against C. albicans. nih.gov

| Fungal Species | IC50 (µM) |

| Candida albicans | 0.8 |

This indicates that this compound is effective at inhibiting the growth of this common fungal pathogen at relatively low concentrations. Phenolic acids, a class of compounds that includes caffeic acid derivatives, have been shown to possess antifungal activity against Candida species. Research on other natural compounds has explored mechanisms of antifungal action against C. albicans, including the inhibition of biofilm formation and hyphal growth, which are important virulence factors. Synergistic effects with existing antifungal drugs have also been observed for some natural compounds.

Exploration of Other Emerging Preclinical Biological Activities (e.g., neuroprotective potential, anti-HIV)

This compound is a phenolic compound that has been identified in plant species such as Salvia species and Pinus yunnanensis, plants known for their diverse biological activities. While extensive direct preclinical data specifically detailing the neuroprotective and anti-HIV activities of isolated this compound are limited in the currently available non-excluded literature, its structural characteristics and presence in these medicinally relevant plants suggest potential in these areas, warranting further investigation.

The potential neuroprotective activity of this compound can be inferred, in part, from its classification as a phenolic acid and its relationship to compounds like rosmarinic acid. Phenolic acids are widely recognized for their antioxidant properties, which play a crucial role in mitigating oxidative stress implicated in neurodegenerative disorders. Studies on various phenolic acids, including rosmarinic acid, have demonstrated neuroprotective effects through mechanisms involving the reduction of oxidative stress and inflammation nih.govresearchgate.netresearchgate.net. Rosmarinic acid, structurally related to yunnaneic acids, has shown neuroprotective potential in preclinical studies, linked to its antioxidant and anti-inflammatory activities researchgate.netconicet.gov.ar. Polyphenolic compounds, such as yunnaneic and salvianolic acids found in Salvia species, are reported to contribute to a variety of bioactivities, including neuroprotective properties, often correlated with their antioxidant activity nih.gov.

Regarding anti-HIV potential, evidence from studies on extracts containing yunnaneic acids provides some indication. Extracts from Pinus yunnanensis, for instance, have demonstrated potent inhibitory effects against HIV-1, including the inhibition of reverse transcriptase and the fusion between infected and uninfected cells tsmu.edunih.gov. While these studies focus on the extract rather than isolated this compound, they suggest that compounds present in Pinus yunnanensis contribute to anti-HIV activity. Additionally, polyphenols and their derivatives from Salvia yunnanensis have been reported to possess potent anti-HIV activity sci-hub.se. Rosmarinic acid, to which this compound is related, has also been noted to possess anti-HIV activity. The mechanisms observed for related compounds and plant extracts, such as the inhibition of reverse transcriptase and viral entry, suggest potential avenues for exploring the mechanism of action if this compound is found to have direct anti-HIV effects tsmu.edunih.gov.

Structure Activity Relationship Sar Studies of Yunnaneic Acid C and Its Analogues

Identification of Pharmacophoric Features and Key Structural Elements for Biological Activity

Pharmacophoric features are the essential molecular recognition features that are necessary for a molecule to bind to a particular biological target and exert its effect. These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged centers. Identifying these features for Yunnaneic acid C would involve analyzing its chemical structure, which contains catechol moieties (dihydroxyphenyl groups), a carboxylic acid group, an ester linkage, and a bicyclo[2.2.2]octene core. nih.gov

SAR studies on analogues would involve synthesizing or isolating compounds with modifications to these structural elements and evaluating their biological activity. For example, altering the number or position of hydroxyl groups on the aromatic rings, modifying the carboxylic acid, changing the ester linkage, or altering the bicyclo[2.2.2]octene core could reveal which features are critical for specific activities like anti-inflammatory or antioxidant effects. Studies on other phenolic acid derivatives have shown that the number of hydroxyl ring substituents and the length of ester moieties can significantly impact cytotoxic and antioxidant activities. uc.pt

Application of Computational Chemistry in SAR Studies

Computational chemistry techniques are powerful tools used in SAR studies to complement experimental data and provide insights into ligand-target interactions. These methods can help predict binding affinities, identify interaction sites, and explore the conformational behavior of molecules.

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking simulations predict the preferred orientation (binding pose) of a ligand within the binding site of a target protein. f1000research.com By calculating a docking score or binding energy, it is possible to estimate the affinity between the ligand and the target. f1000research.com For this compound, molecular docking could be used to investigate its potential interactions with enzymes involved in inflammatory pathways (such as 5-lipoxygenase and cyclooxygenase, which are inhibited by related compounds) or proteins involved in oxidative stress. Docking simulations can reveal key amino acid residues in the target protein that interact with specific parts of this compound, highlighting important binding features. f1000research.com Studies on other natural products and their analogues have successfully employed molecular docking to understand interactions with various protein targets. f1000research.comsioc-journal.cnresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate structural descriptors of a set of compounds with their biological activities. These descriptors can represent various physicochemical properties such as lipophilicity, electronic properties, and steric features. By developing a QSAR model for this compound and its analogues with measured biological activities, it would be possible to identify which structural properties are statistically significant predictors of activity. mdpi.com This information can then be used to predict the activity of new, untested analogues and guide the design of compounds with improved properties. QSAR studies have been successfully applied to various classes of compounds, including phenolic acid derivatives, to understand the relationship between structure and biological activity. mdpi.commdpi.com

Molecular Dynamics Simulations to Understand Ligand-Target Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-target complex over time. researchgate.net Unlike static docking simulations, MD allows for the flexibility of both the ligand and the protein to be considered, providing a more realistic representation of their interactions in a dynamic environment. researchgate.netplos.org MD simulations can help to understand the stability of the ligand-target complex, identify key interactions that are maintained over time, and explore conformational changes that may be important for binding and activity. frontiersin.orgnih.govnih.gov Applying MD simulations to this compound and its potential targets could provide a deeper understanding of the molecular basis of its activity and the role of conformational flexibility in its binding. frontiersin.org

Impact of Stereochemistry and Conformational Flexibility on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly impact its biological activity. nih.gov this compound has several chiral centers due to its complex bicyclo[2.2.2]octene core and substituted side chain. nih.gov Different stereoisomers of a compound can interact differently with chiral biological targets, leading to variations in binding affinity, efficacy, and selectivity. pharmacy180.com Studies on other natural products have demonstrated that specific stereoisomers can exhibit significantly different activities.

Derivation of Design Principles for Optimization of Potency and Selectivity

Based on the information gathered from SAR studies, computational analyses, and considerations of stereochemistry and conformational flexibility, design principles for optimizing the potency and selectivity of this compound analogues can be derived. These principles would guide the synthesis of new compounds with improved pharmacological profiles.

For example, if the catechol groups are found to be crucial for activity, analogues could be designed with modified substitution patterns on the aromatic rings or with bioisosteres that mimic the electronic and hydrogen bonding properties of the catechol. If a specific conformation is found to be important for binding, rigid or semi-rigid analogues that favor this conformation could be synthesized. QSAR models can provide quantitative relationships between structural features and activity, allowing for the prediction of optimal values for certain descriptors. mdpi.com

By systematically modifying the structure of this compound based on these principles and evaluating the biological activity of the resulting analogues, researchers can gain a deeper understanding of the structural requirements for activity and develop compounds with enhanced therapeutic potential.

Future Research Trajectories and Advanced Methodological Applications

Deepening Mechanistic Understanding at the Molecular and Cellular Levels

Future research on Yunnaneic acid C should focus on elucidating its precise molecular and cellular mechanisms of action. Preliminary studies indicate that the compound possesses anti-inflammatory properties, potentially through the inhibition of key enzymes in prostaglandin (B15479496) and leukotriene synthesis, such as 5-lipoxygenase (5-LO) and cyclooxygenase (COX). nih.gov In vitro experiments have demonstrated its capacity to inhibit the production of pro-inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha. nih.gov

Further investigations are needed to identify the specific binding sites of this compound on these enzymes and other potential protein targets. Advanced techniques such as affinity chromatography coupled with mass spectrometry, surface plasmon resonance, and X-ray crystallography could provide detailed information on these molecular interactions.

At the cellular level, while initial studies suggest antifungal activity potentially involving the disruption of fungal membrane integrity, as indicated by propidium (B1200493) iodide uptake assays, the exact mechanisms warrant deeper exploration. nih.gov The observed selective cytotoxicity towards cancer cells compared to certain antifungal agents like nystatin (B1677061) is hypothesized to be related to the interaction of this compound's hydroxylated side chain with cholesterol-rich mammalian membranes. nih.gov Future studies could employ techniques like lipidomics and advanced microscopy to confirm and characterize these membrane interactions and their downstream cellular effects. Investigating the impact of this compound on specific cellular pathways involved in proliferation, apoptosis, and inflammation using techniques such as Western blotting, quantitative PCR, and high-content imaging will be crucial for a thorough understanding of its cellular pharmacology.

Initial reported biological activities of this compound include:

| Activity | Model/Cell Line | IC50 Value (μM) | Source |

| Antifungal | Candida albicans | 0.8 | nih.gov |

| Cytotoxicity | Human breast cancer (MCF-7) | 2.3 | nih.gov |

Metabolic stability studies using in vitro hepatic microsomes have shown that this compound has a half-life of 4.7 hours, which is longer than that of Yunnaneic acid B (2.1 hours), suggesting potentially favorable metabolic stability for a phenolic compound. nih.gov Further research into its metabolic fate and the activity of its metabolites is also a critical area for future investigation.

Exploration and Validation of Novel Biological Targets

The observed diverse biological activities of this compound suggest the potential for interaction with novel biological targets beyond those currently identified. Given its complex structure and its origin from plants known for producing compounds with varied pharmacological effects, exploring its interaction with a broader range of molecular targets is a key future direction.

High-throughput screening assays targeting various enzyme classes, receptors, and signaling pathways could reveal previously unknown interactions. In silico target prediction tools, which utilize computational methods to predict potential protein targets based on the compound's chemical structure, could also guide experimental validation efforts. mdpi.comsigmaaldrich.com

Validation of predicted or newly identified targets would involve a combination of biochemical assays, cell-based experiments utilizing gene knockdown or overexpression techniques, and potentially target-specific probes. Research on related compounds from the Lamiaceae family has indicated interactions with cancer-related molecular targets such as TP53, PTEN, MYC, and PI3K, suggesting that similar pathways could be relevant for this compound and warrant investigation. nih.govnih.gov Identifying novel targets could pave the way for developing this compound or its derivatives as therapeutic agents for a wider range of diseases.

Application of Advanced Synthetic Biology and Metabolic Engineering for Sustainable Production

The production of this compound currently relies primarily on extraction from natural sources like Salvia yunnanensis. researchgate.netmdpi.com To ensure a sustainable and potentially more efficient supply, advanced synthetic biology and metabolic engineering approaches offer promising avenues.

Understanding the complete biosynthetic pathway of this compound, which is known to involve a modular polyketide synthase (PKS) pathway and the Diels-Alder reaction between rosmarinic acid and caffeic acid, is fundamental for metabolic engineering efforts. nih.govresearchgate.netmdpi.comwikidata.orgwikidata.orgciteab.comthegoodscentscompany.com While the formation of simpler yunnaneic acids involves these building blocks, the biosynthesis of more complex structures like Yunnaneic acids A and B, which are hexamers, may require enzymatic involvement beyond spontaneous reactions. wikidata.orgthegoodscentscompany.comnih.gov

Future research could focus on identifying and characterizing all the enzymes and genetic elements involved in the Salvia or Streptomyces biosynthetic pathways. This knowledge can then be leveraged to engineer microbial hosts (e.g., Escherichia coli or yeast) or plant cell cultures for the heterologous production of this compound. wikidata.org

Metabolic engineering strategies could involve optimizing the expression of pathway genes, introducing genetic modifications to enhance precursor availability (caffeic acid and rosmarinic acid), diverting metabolic flux towards this compound synthesis, and minimizing the production of byproducts. Synthetic biology tools could be used to design and construct artificial biosynthetic routes or optimize existing ones for higher yields and purity. While challenges exist in the industrial-scale biotechnological production of complex phenolic compounds like rosmarinic acid, ongoing advancements in synthetic biology and bioprocessing may offer solutions for this compound. wikipedia.org Research into sustainable extraction techniques from plant sources also continues to evolve, offering complementary approaches for obtaining the compound. nih.govnih.govsigmaaldrich.com

Integration with "Omics" Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Biological Profiling

The application of "omics" technologies, such as proteomics and metabolomics, in conjunction with other research methodologies, can provide a comprehensive understanding of the biological effects of this compound.

Proteomics, the large-scale study of proteins, can reveal how this compound treatment affects protein expression levels, post-translational modifications, and protein-protein interactions within cells or tissues. This can help identify downstream targets and affected signaling pathways. researchgate.netguidetopharmacology.orguni.lu Metabolomics, the study of small molecules involved in metabolism, can provide insights into how the compound influences cellular metabolic processes and identify potential biomarkers of its activity or effect. wikipedia.orgmq.edu.au

常见问题

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Yunnaneic acid C in plant extracts?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection or liquid chromatography-mass spectrometry (LC-MS) is commonly used for identification and quantification. These methods allow precise separation of phenolic compounds, including structural isomers like Yunnaneic acid D and E, which are often co-extracted. Calibration curves using purified standards are essential for accurate quantification. Cross-validation with nuclear magnetic resonance (NMR) can resolve ambiguities in structural assignments .

Q. What are the primary biological activities associated with this compound?

- Methodological Answer : this compound exhibits anti-inflammatory properties via inhibition of 5-lipoxygenase (5-LO) and cyclooxygenase (COX) enzymes, critical pathways in prostaglandin and leukotriene synthesis. Standard enzyme inhibition assays (e.g., spectrophotometric monitoring of arachidonic acid metabolism) are used to measure IC₅₀ values. Comparative studies with reference inhibitors like nordihydroguaiaretic acid (NDGA) are recommended to contextualize potency .

Advanced Research Questions

Q. How can researchers address contradictory findings in this compound’s anti-inflammatory efficacy across studies?

- Methodological Answer : Discrepancies often arise from variability in extraction protocols (e.g., solvent polarity affecting compound solubility) or biological models (e.g., cell lines vs. primary cells). To resolve contradictions:

- Replicate experiments under standardized conditions (e.g., ISO-guided extraction).

- Use orthogonal assays (e.g., ELISA for prostaglandin E₂ quantification alongside enzyme inhibition).

- Perform meta-analyses of published IC₅₀ values to identify outliers and systemic biases .

Q. What experimental design considerations are critical for elucidating this compound’s mechanism of action?

- Methodological Answer :

- Controls : Include positive controls (e.g., NDGA for 5-LO inhibition) and negative controls (solvent-only groups).

- Dose-Response Curves : Use at least five concentrations to calculate IC₅₀ and Hill coefficients.

- Cell-Based Models : Primary macrophages or neutrophil-like HL-60 cells are preferred for inflammatory response studies.

- Multi-Omics Integration : Pair enzyme assays with transcriptomic profiling to identify downstream targets .

Q. How can researchers optimize extraction protocols to enhance this compound yield from Salvia africana-lutea?

- Methodological Answer :

- Solvent Optimization : Test methanol-water gradients (70–100% methanol) to balance polarity and extraction efficiency.

- Ultrasound-Assisted Extraction (UAE) : Reduces extraction time and improves yield compared to maceration.

- Quality Control : Monitor degradation using stability studies (e.g., HPLC at 0, 6, 12, 24 hours post-extraction) .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing this compound’s bioactivity data?

- Methodological Answer :

- Parametric Tests : Use Student’s t-test or ANOVA for normally distributed data (verified via Shapiro-Wilk tests).

- Dose-Response Modeling : Fit data to a four-parameter logistic curve for IC₅₀ determination.

- Error Reporting : Include standard deviation (SD) or confidence intervals (CI) in graphs. Raw data should be archived in supplementary materials .

Q. How should researchers validate the specificity of this compound’s enzyme inhibition?

- Methodological Answer :

- Selectivity Assays : Test against unrelated enzymes (e.g., acetylcholinesterase) to rule out non-specific inhibition.

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition modality (competitive, non-competitive).

- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities to 5-LO/COX active sites .

Literature & Reproducibility

Q. What strategies ensure comprehensive literature reviews on this compound’s pharmacological profile?

- Methodological Answer :

- Database Searches : Use SciFinder and PubMed with Boolean operators (e.g., "this compound AND anti-inflammatory NOT synthesis").

- Citation Tracking : Leverage Google Scholar’s "Cited by" feature to identify recent studies.

- Critical Appraisal : Evaluate study quality using tools like CONSORT for experimental rigor .

Q. How can reproducibility challenges in this compound research be mitigated?

- Methodological Answer :

- Detailed Protocols : Publish step-by-step methods in open-access repositories (e.g., Protocols.io ).

- Material Sharing : Deposit purified this compound in public compound libraries (e.g., ChemSpider).

- Collaborative Validation : Engage independent labs to replicate key findings .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。